molecular formula C11H16O4 B15322602 (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol

(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol

Cat. No.: B15322602
M. Wt: 212.24 g/mol
InChI Key: YLBPNQSWBPAASQ-ZETCQYMHSA-N
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Description

(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol is a chiral organic compound characterized by the presence of three methoxy groups attached to a phenyl ring and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4,5-trimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques, such as using chiral chromatography or enzymatic resolution, to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimization for cost-effectiveness and yield. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can yield the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Conditions may vary depending on the desired substitution, such as using halogenating agents for halogenation.

Major Products:

    Oxidation: 2,4,5-Trimethoxybenzaldehyde or 2,4,5-Trimethoxybenzoic acid.

    Reduction: 2,4,5-Trimethoxyethylbenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating biochemical pathways.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.

Comparison with Similar Compounds

    ®-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with potentially different biological activity.

    2,4,5-Trimethoxybenzyl alcohol: Lacks the chiral center but shares similar structural features.

    2,4,5-Trimethoxyphenethylamine: A related compound with different functional groups and applications.

Uniqueness: (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol is unique due to its chiral nature, which can impart specific biological activities and selectivity in chemical reactions.

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(1S)-1-(2,4,5-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H16O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-/m0/s1

InChI Key

YLBPNQSWBPAASQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1OC)OC)OC)O

Canonical SMILES

CC(C1=CC(=C(C=C1OC)OC)OC)O

Origin of Product

United States

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